(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
CAS No.: 1608986-16-8
Cat. No.: VC0056717
Molecular Formula: C14H13N3O3
Molecular Weight: 271.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1608986-16-8 |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.276 |
| IUPAC Name | (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 |
| Standard InChI Key | DWYZPDHMMZGQAP-LLVKDONJSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Characteristics
(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is characterized by specific identifiers and structural properties that define its chemical identity. The compound belongs to the class of phenylpropanoic acid derivatives with a pyrazine carboxamido group.
Chemical Identifiers
The compound is uniquely identified through several standard chemical identification systems as outlined in Table 1.
Table 1: Chemical Identifiers of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 1608986-16-8 |
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid |
| Common Synonyms | Bortezomib (2R)-Acid; (pyrazine-2-carbonyl)-D-phenylalanine |
| InChI | InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 |
| InChI Key | DWYZPDHMMZGQAP-LLVKDONJSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
The compound is registered with the specific CAS number 1608986-16-8, distinguishing it from its structural isomers and related compounds . Its molecular formula C₁₄H₁₃N₃O₃ indicates a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms .
Structural Features
The chemical structure of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid comprises several key features:
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A phenyl ring connected to the main carbon chain
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A carboxylic acid group
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An amide linkage connected to a pyrazine ring
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An R-configuration at the chiral center
This specific stereochemistry is crucial for its biological activity and distinguishes it from the S-isomer . The R-configuration gives the molecule a distinct spatial arrangement that affects its interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid determine its behavior in various environments and applications.
Physical Properties
The compound exists as a solid at room temperature, with specific physical characteristics that are important for its handling, storage, and application.
Table 2: Physical Properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Chemical Properties
The chemical properties of this compound are determined by its functional groups, which influence its reactivity patterns.
The molecule contains:
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A carboxylic acid group that can participate in acid-base reactions and esterification
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An amide bond that contributes to its stability but can undergo hydrolysis under certain conditions
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A pyrazine ring that can engage in various aromatic reactions
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A phenyl group that can undergo aromatic substitution reactions
These functional groups make the compound versatile in organic synthesis and pharmaceutical applications.
Synthesis and Preparation
The synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid typically involves specific reaction pathways that ensure the correct stereochemistry is maintained.
Synthetic Routes
The primary synthetic approach involves the reaction between pyrazine-2-carbonyl chloride and D-phenylalanine or its derivatives. This reaction creates the critical amide bond while preserving the chiral center's configuration.
The general synthetic route can be outlined as follows:
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Activation of pyrazine-2-carboxylic acid to form the corresponding acid chloride
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Reaction of the acid chloride with D-phenylalanine under controlled conditions
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Purification to obtain the target compound with high stereochemical purity
This synthesis requires careful control of reaction conditions to prevent racemization of the chiral center, which would compromise the compound's stereochemical integrity and potentially its biological activity.
Purification Methods
After synthesis, the compound typically undergoes purification processes to achieve the desired purity for research or pharmaceutical applications. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Preparative HPLC
Commercial samples of the compound are typically available with a minimum purity of 95-98% .
Comparison with the (S)-Isomer
One of the significant aspects of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is its relationship to the corresponding (S)-isomer. These stereoisomers have identical molecular formulas and similar physical properties but differ in their spatial arrangement and potentially in their biological activities.
Structural Comparison
Both the (R)- and (S)-isomers have the same molecular formula (C₁₄H₁₃N₃O₃) and molecular weight (271.27 g/mol), but they differ in the configuration at the chiral center . The (S)-isomer (CAS: 114457-94-2) has the opposite spatial arrangement at the stereogenic center compared to the (R)-isomer .
Property Differences
While sharing many physical properties, certain differences exist between the isomers:
Table 3: Comparison of (R)- and (S)-Isomers
The difference in stereochemistry between these isomers is critical, as it may lead to significant differences in biological activity, particularly in pharmaceutical applications where stereochemistry often plays a crucial role in drug-target interactions .
Applications in Research and Industry
(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has several important applications, particularly in pharmaceutical research and development.
Pharmaceutical Applications
The compound's primary significance lies in its relationship to Bortezomib, a proteasome inhibitor used in cancer therapy, particularly for multiple myeloma treatment . Specifically, the compound is referred to as "Bortezomib (2R)-Acid," suggesting its role as a key intermediate or precursor in Bortezomib synthesis .
The R-configuration at the chiral center is particularly important for pharmaceutical applications, as it may influence:
Research Applications
Beyond its pharmaceutical relevance, the compound serves several research purposes:
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As a standard or reference material for analytical methods development
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For structure-activity relationship studies in medicinal chemistry
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As a building block for the synthesis of more complex molecules with potential biological activities
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In chiral separation technology development
Research facilities and pharmaceutical companies utilize this compound for these diverse applications, contributing to its commercial significance .
These specifications are important considerations for researchers when sourcing the compound for their specific applications.
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